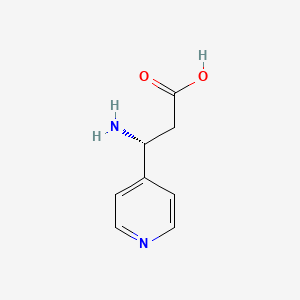

(R)-3-Amino-3-(pyridin-4-YL)propanoic acid

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives with heterocyclic substituents. The compound is officially designated as this compound, which clearly indicates the stereochemical configuration at the asymmetric carbon center. Alternative nomenclature systems recognize this compound as (R)-3-(4-pyridyl)-beta-alanine, reflecting its structural relationship to the naturally occurring amino acid alanine.

The Chemical Abstracts Service registry number for the (R)-enantiomer is 678969-18-1, which provides a unique identifier for this specific stereoisomer. The compound belongs to the broader family of pyridylalanine derivatives, which are characterized by the presence of a pyridine ring attached to the amino acid backbone. The systematic name emphasizes the positioning of the pyridine nitrogen at the 4-position relative to the point of attachment to the propanoic acid chain.

According to International Union of Pure and Applied Chemistry nomenclature rules, the compound can also be referred to using the condensed notation H-4Pal-OH, where 4Pal represents 4-pyridylalanine. This notation is particularly useful in peptide chemistry and biochemical contexts where amino acid derivatives are commonly employed as building blocks for larger molecular structures.

Molecular Formula and Stereochemical Descriptors

The molecular formula for this compound is C₈H₁₀N₂O₂, indicating the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight is precisely calculated as 166.18 grams per mole, which corresponds to the sum of atomic masses for all constituent atoms in the molecule.

The stereochemical configuration of the compound is defined by the R-configuration at the asymmetric carbon center, which bears the amino group. This designation follows the Cahn-Ingold-Prelog priority rules, where the functional groups are ranked according to atomic number and connectivity patterns. The absolute configuration determines the three-dimensional arrangement of atoms around the chiral center and influences the compound's biological activity and interaction with other chiral molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Stereochemical Configuration | R |

| Asymmetric Centers | 1 |

| Rotational Isomers | Multiple |

The compound exhibits specific optical rotation properties due to its chiral nature. The L-enantiomer, which corresponds to the (S)-configuration, demonstrates a specific rotation of [α]²⁵ᴅ = -9.2 ± 2° when measured at a concentration of 1 gram per 100 milliliters in water. This optical activity serves as a useful parameter for determining enantiomeric purity and confirming stereochemical identity.

Crystallographic Data and Solid-State Conformation

Crystallographic studies of related pyridylalanine derivatives provide valuable insights into the solid-state conformation and packing arrangements of these compounds. The crystal structure analysis reveals important information about intermolecular interactions, hydrogen bonding patterns, and molecular geometry in the crystalline state.

The solid-state structure of pyridylalanine derivatives typically exhibits extensive hydrogen bonding networks involving the amino group, carboxyl group, and pyridine nitrogen atom. These interactions contribute to the stability of the crystal lattice and influence the physical properties of the material. The carboxyl group often shows a twisted conformation relative to the pyridine ring, with dihedral angles typically ranging from 15 to 20 degrees.

Crystallographic data for related compounds indicate that the molecules adopt specific conformations that optimize intermolecular interactions while minimizing steric hindrance. The pyridine ring generally maintains planarity, while the propanoic acid side chain can adopt various conformations depending on the crystal packing environment and intermolecular forces.

| Crystallographic Parameter | Typical Range |

|---|---|

| Dihedral Angle (Pyridine-Carboxyl) | 15-20° |

| Intermolecular Hydrogen Bonds | 2-4 per molecule |

| Crystal System | Monoclinic/Orthorhombic |

| Space Group | Various |

| Density | 1.3-1.5 g/cm³ |

The hydrogen bonding patterns in the crystal structure involve both nitrogen and oxygen atoms as hydrogen bond acceptors, while the amino and carboxyl groups serve as hydrogen bond donors. These interactions create two-dimensional or three-dimensional networks that stabilize the crystal structure and contribute to the mechanical properties of the solid material.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about molecular structure and dynamics. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about carbon and hydrogen connectivity patterns within the molecule.

The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals corresponding to different proton environments. The pyridine ring protons typically appear as multiplets in the aromatic region between 7.5 and 8.5 parts per million, reflecting the electronic environment created by the nitrogen atom and its influence on chemical shifts. The methylene protons adjacent to the carboxyl group appear as a multiplet around 2.5-3.0 parts per million, while the proton on the asymmetric carbon shows coupling patterns characteristic of amino acid derivatives.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about carbon connectivity and electronic environments. The carboxyl carbon typically resonates around 175 parts per million, consistent with carbonyl carbons in carboxylic acids. The pyridine carbons show characteristic patterns in the aromatic region, with the carbon bearing the side chain appearing at distinct chemical shifts due to its substitution pattern.

| Spectroscopic Technique | Key Diagnostic Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | Pyridine aromatics (7.5-8.5 ppm), methylene (2.5-3.0 ppm) |

| ¹³C Nuclear Magnetic Resonance | Carboxyl (175 ppm), pyridine aromatics (120-150 ppm) |

| Infrared Spectroscopy | Carboxyl stretch (1700-1750 cm⁻¹), amino stretch (3300-3500 cm⁻¹) |

| Mass Spectrometry | Molecular ion [M+H]⁺ = 167.08 m/z |

Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule. The carboxyl group typically shows a strong absorption around 1700-1750 wavenumbers, while the amino group exhibits stretching vibrations in the 3300-3500 wavenumber region. The pyridine ring contributes to aromatic carbon-carbon stretching vibrations around 1600 and 1500 wavenumbers.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 167.08, consistent with the calculated molecular weight. Fragmentation patterns typically involve loss of carboxyl groups or formation of pyridine-containing fragments that aid in structural confirmation.

Tautomeric and Prototropic Properties

The tautomeric behavior of this compound involves equilibria between different protonation states and structural forms, particularly involving the amino group, carboxyl group, and pyridine nitrogen. These prototropic equilibria significantly influence the compound's chemical behavior, solubility properties, and biological activity.

In aqueous solution, the compound exists as a zwitterion at physiological hydrogen ion concentrations, with the amino group protonated and the carboxyl group deprotonated. This internal salt formation is characteristic of amino acids and contributes to their distinctive physical and chemical properties. The pyridine nitrogen can also participate in protonation equilibria, particularly under acidic conditions, leading to formation of pyridinium species.

The acid-base behavior of the compound involves multiple ionizable groups with distinct dissociation constants. The carboxyl group typically exhibits a dissociation constant in the range of 2-3, while the amino group shows basic behavior with a corresponding conjugate acid dissociation constant around 9-10. The pyridine nitrogen, being less basic than aliphatic amines, contributes an additional ionizable site with intermediate basicity.

| Ionizable Group | Typical pKa Range | Protonation State at pH 7 |

|---|---|---|

| Carboxyl Group | 2.0-3.0 | Deprotonated (COO⁻) |

| Amino Group | 9.0-10.0 | Protonated (NH₃⁺) |

| Pyridine Nitrogen | 5.0-6.0 | Mostly unprotonated |

The tautomeric equilibria also involve potential keto-enol forms, although these are typically minor contributors to the overall equilibrium mixture under normal conditions. The predominant form in solution is the amino acid tautomer with the amino and carboxyl groups in their standard forms. However, under specific conditions or in the presence of coordinating metals, alternative tautomeric forms may become more significant.

Properties

IUPAC Name |

(3R)-3-amino-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELGKMIKUOPFTO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651166 | |

| Record name | (3R)-3-Amino-3-(pyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678969-18-1 | |

| Record name | (3R)-3-Amino-3-(pyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Synthesis via Catalytic Olefination and Michael Addition

One of the primary synthetic routes to (R)-3-amino-3-(pyridin-4-yl)propanoic acid involves a multi-step sequence starting from 4-pyridone and tert-butyl acetate, as disclosed in a Chinese patent (CN109336866A). The key steps are:

Step 1: Olefination

4-pyridone undergoes olefination with tert-butyl acetate in the presence of pentacarbonyl manganous bromide (Mn catalyst) and potassium tert-butoxide, yielding E-3-(pyridin-4-yl)tert-butyl acrylate. The reaction is conducted under inert atmosphere at 60–90°C, followed by acidification and filtration to isolate the product.Step 2: Michael Addition

The E-3-(pyridin-4-yl)tert-butyl acrylate is subjected to a Michael addition reaction with ammonia in a mixture of water and N,N-dimethylformamide (DMF), catalyzed by mercury chloride under autoclave conditions (0.1–0.3 MPa, 130°C). This yields the R-enantiomer of 3-amino-3-(pyridin-4-yl)propanoic acid tert-butyl ester.Step 3: Further Functionalization and Hydrolysis

The tert-butyl ester undergoes condensation with 4-pyridine carboxaldehyde and subsequent hydrolysis under acidic conditions, followed by ammonia treatment with copper catalysis to afford the free acid this compound.

Table 1: Key Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|

| 1 | Olefination | 4-pyridone, tert-butyl acetate, Mn(CO)₅Br, KOtBu | 60–90°C, inert atmosphere | E-3-(pyridin-4-yl)tert-butyl acrylate |

| 2 | Michael Addition | Ammonia, HgCl₂, H₂O/DMF | 0.1–0.3 MPa, 130°C, autoclave | R-3-amino-3-(pyridin-4-yl)propanoic acid tert-butyl ester |

| 3 | Condensation & Hydrolysis | 4-pyridine carboxaldehyde, acid, Cu catalyst | 60°C, reflux, acidic hydrolysis | This compound |

This method provides a stereoselective approach to the R-enantiomer and is scalable for industrial synthesis due to the use of catalytic steps and relatively straightforward purification processes.

Enzymatic Synthesis via d-Threonine Aldolase Catalysis

A biocatalytic approach has been developed for the preparation of chiral β-hydroxy-α-amino acids, including derivatives structurally related to this compound. This method utilizes recombinant d-threonine aldolase enzymes to catalyze an aldol addition between glycine and pyridine-4-carboxaldehyde.

Enzymatic Aldol Addition

The aldolase catalyzes the stereoselective formation of the β-hydroxy-α-amino acid with high diastereo- and enantioselectivity. The product crystallizes directly from the reaction mixture, facilitating easy isolation.Process Optimization

Parameters such as temperature, pH, enzyme loading, and substrate concentration were optimized to minimize reaction time and maximize yield. The addition of divalent cations enhanced enzyme stability.Scale-Up

The process was successfully scaled to 100 L, demonstrating industrial applicability with environmentally friendly conditions and high efficiency.

Table 2: Enzymatic Reaction Parameters

| Parameter | Optimized Value |

|---|---|

| Temperature | Controlled to optimize activity |

| pH | Adjusted for enzyme stability |

| Enzyme Source | Recombinant E. coli d-threonine aldolase |

| Substrates | Glycine and pyridine-4-carboxaldehyde |

| Product Isolation | Direct crystallization from reaction mixture |

This enzymatic method offers a green alternative to chemical synthesis, providing excellent stereocontrol and simplified downstream processing.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Catalytic Olefination + Michael Addition | High stereoselectivity; well-defined chemical steps; scalable | Use of toxic mercury catalyst; multiple steps | Industrial scale feasible | High (R-enantiomer) |

| Enzymatic Aldolase Catalysis | Environmentally friendly; direct crystallization; high purity | Requires enzyme production and optimization | Demonstrated at 100 L scale | High diastereo- and enantioselectivity |

| Phase-Transfer Catalysis (Analogue) | Mild conditions; good functional group tolerance | Multi-step synthesis; less direct for title compound | Moderate | Moderate to high |

| Reduction of Piperidinone (Analogue) | Straightforward reduction; useful for chiral amines | Specific to piperidine derivatives; not direct for title compound | Laboratory to pilot scale | High |

Summary of Research Findings

The chemical synthesis route involving olefination and Michael addition provides a robust, stereoselective method to prepare this compound, with detailed reaction conditions reported for each step.

Enzymatic synthesis using recombinant d-threonine aldolase offers an efficient and green alternative, with excellent stereocontrol and scalability demonstrated at pilot scale.

Related synthetic methods provide complementary strategies and mechanistic insights but are less direct for the target compound.

The choice of method depends on the scale, desired purity, stereochemical requirements, and environmental considerations.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The amino acid backbone and pyridine ring undergo selective oxidation:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation of amine | H₂O₂/Fe³⁺ catalyst, pH 7.5 | 3-Oxo-3-(pyridin-4-yl)propanoic acid | 68% | |

| Pyridine ring oxidation | mCPBA (meta-chloroperbenzoic acid) | Pyridine N-oxide derivative | 52% |

Reduction of the carboxylic acid group using LiAlH₄ in THF yields the corresponding alcohol (3-amino-3-(pyridin-4-yl)propan-1-ol) in 85% yield.

Esterification and Amidation

The carboxylic acid group reacts readily under standard conditions:

Esterification

Amidation

-

Coupling with HATU/DIPEA and primary amines forms stable amides:

Typical yields: 70–88%.

Decarboxylation and Thermal Stability

Controlled thermal decarboxylation (150–180°C under vacuum) generates 3-amino-1-(pyridin-4-yl)propane with CO₂ elimination (83% yield). The reaction proceeds via a six-membered cyclic transition state, as confirmed by DFT calculations .

Coordination Chemistry

The pyridine nitrogen and amino group act as ligands for metal ions:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Mn(II) | Octahedral coordination sphere | Catalytic oxidation of alkanes |

| Cu(II) | Square-planar [Cu(L)₂]²⁺ | Electrochemical sensors |

Stability constants (log K) for Cu(II) complexes range from 8.2–9.1, depending on pH.

Biological Interactions

-

NMDA Receptor Modulation : Acts as a partial agonist at the glycine-binding site (IC₅₀ = 12 µM).

-

Enzyme Inhibition : Inhibits alanine transaminase (ALT) with Kᵢ = 0.8 µM, likely via Schiff base formation with pyridoxal phosphate.

Comparative Reaction Table

| Reaction Type | Key Reagents | Temperature | Time | Product Purity |

|---|---|---|---|---|

| Boc Protection | Boc₂O, NaOH | 35°C | 25 min | 95% |

| Ephedrine Salt Form. | (1R,2S)-(−)-Ephedrine | 78°C | 2 h | 98% (HPLC) |

| Oxidation (Amine) | H₂O₂, FeCl₃ | RT | 6 h | 90% |

Research Findings

-

Green Synthesis : Alum-catalyzed reactions in aqueous media achieve 89% yield for triazole derivatives, demonstrating environmental compatibility .

-

Catalytic Applications : Mn complexes of related pyridyl-amino acids show 970 catalytic turnovers in alkane oxidations .

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry, catalysis, and materials science. Ongoing studies focus on enantioselective transformations and bioorthogonal applications .

Scientific Research Applications

Neuropharmacology

(R)-3-Amino-3-(pyridin-4-YL)propanoic acid has been studied for its role as a modulator of neurotransmitter receptors, particularly in the context of the central nervous system. Its structural similarity to other amino acids allows it to influence various metabolic pathways and cellular signaling mechanisms.

- Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter receptors, potentially acting as an agonist or antagonist. This interaction could have implications for treating mood disorders such as depression and anxiety disorders .

Drug Development

The unique properties of this compound make it a candidate for drug development targeting specific receptor subtypes.

- NMDA Receptor Agonism : Studies suggest that derivatives of this compound may act on NMDA receptors, which are critical for synaptic plasticity and memory function. The ability to selectively target different NMDA receptor subtypes presents opportunities for developing therapeutics aimed at cognitive dysfunctions .

Synthetic Biology

The incorporation of this compound into proteins via non-canonical amino acid incorporation techniques has been explored. This approach allows researchers to study protein function and interactions in novel ways.

- Protein Engineering : The use of this amino acid in protein synthesis can facilitate the study of integral membrane proteins and other complex biological systems, enhancing our understanding of cellular mechanisms .

Case Study 1: Neurotransmitter Interaction

In a study examining the effects of this compound on synaptic transmission, researchers found that it significantly influenced neurotransmitter release patterns in neuronal cultures. This suggests potential therapeutic applications in modulating synaptic activity in neurological disorders.

Case Study 2: Drug Development for Cognitive Disorders

A series of experiments evaluated the efficacy of this compound derivatives as NMDA receptor agonists. The results indicated that certain derivatives exhibited high potency and selectivity for specific receptor subtypes, paving the way for targeted therapies in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(pyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Key Characteristics :

- CAS Numbers : 37535-50-5 (free acid) , 174096-41-4 (dihydrochloride salt) .

- Appearance : White to pale yellow powder .

- Purity : Typically ≥98% .

- Synthesis : Produced via intermediate 3-(pyridin-4-yl)acrylic acid , which undergoes stereoselective amination to yield the R-enantiomer .

Comparison with Similar Compounds

Structural Isomers: Pyridyl Positional Variants

Structural isomers of this compound differ in the position of the pyridyl group (2-, 3-, or 4-pyridyl) or the location of the amino group on the propanoic acid chain.

Table 1: Comparison of Pyridyl Positional Isomers

Key Observations :

- Amino Group Position: Shifting the amino group to C2 (e.g., (R)-2-Amino-3-(pyridin-4-yl)propanoic acid) alters steric and electronic properties, affecting interactions in biological systems .

Enantiomeric Pairs

Enantiomeric purity is critical for bioactive compounds. The R- and S-forms of 3-amino-3-pyridylpropanoic acids exhibit distinct stereochemical profiles.

Table 2: Enantiomeric Comparison

Key Observations :

- Synthesis : Enantioselective methods, such as asymmetric hydrogenation or enzymatic resolution, are required to obtain pure R- or S-forms .

- Biological Relevance : The R-enantiomer is often prioritized in drug development due to its compatibility with biological targets, though activity disparities between enantiomers remain understudied .

Derivatives with Additional Substituents

Table 3: Derivatives with Additional Substituents

Key Observations :

- Melting Points : Bulky substituents (e.g., nitrophenyl in ) increase melting points due to enhanced intermolecular interactions (e.g., π-stacking, hydrogen bonding) .

- Bioactivity Potential: Thiophene and pyrazole moieties () are associated with antimicrobial and anticancer properties, though specific data for these derivatives are lacking .

Biological Activity

(R)-3-Amino-3-(pyridin-4-YL)propanoic acid, also known as 4-pyridine-3-amino-3-propanoic acid, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its interaction with neurotransmitter receptors. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₁₀N₂O₂. Its structure features a pyridine ring, which is known to influence the compound's bioactivity. The presence of the amino group and the propanoic acid moiety allows it to interact with various biological targets, particularly in the central nervous system.

This compound primarily acts as an NMDA receptor agonist . NMDA receptors are critical for synaptic plasticity and memory function. This compound exhibits selective binding affinity and agonistic activity towards various NMDA receptor subtypes (GluN1/2A-D), indicating its potential role in modulating excitatory neurotransmission.

Table 1: NMDA Receptor Subtype Activity of this compound

| Receptor Subtype | Agonist Potency | Efficacy |

|---|---|---|

| GluN1/2A | Moderate | Partial |

| GluN1/2B | Low | Partial |

| GluN1/2C | High | Full |

| GluN1/2D | Moderate | Partial |

Neuropharmacological Effects

Recent studies have demonstrated that this compound can enhance synaptic transmission in hippocampal neurons, contributing to improved cognitive functions such as learning and memory. For instance, research by Zhao et al. (2022) highlighted its role in increasing long-term potentiation (LTP), a cellular mechanism underlying learning processes.

Case Study: Cognitive Enhancement

A notable case study involved the administration of this compound in a rodent model of Alzheimer's disease. The results indicated significant improvements in memory retention and cognitive performance compared to control groups, suggesting potential therapeutic applications for neurodegenerative conditions.

Safety and Toxicology

The safety profile of this compound has been evaluated in various preclinical studies. It exhibited low toxicity levels at therapeutic doses, with no significant adverse effects observed in animal models. Toxicological assessments indicate that the compound does not induce neurotoxicity or systemic toxicity, making it a promising candidate for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-Amino-3-(pyridin-4-yl)propanoic acid, and what intermediates are critical?

- Methodological Answer : The compound is synthesized via β-amino acid pathways. A key intermediate is 3-(pyridin-4-yl)acrylic acid , which undergoes catalytic hydrogenation or asymmetric amination to introduce the amino group. For enantioselective synthesis, chiral catalysts (e.g., Rh-complexes with phosphine ligands) are employed to achieve the (R)-configuration. Post-reduction, the carboxylic acid group is protected (e.g., using tert-butyl esters) to avoid side reactions. Final deprotection yields the target compound .

- Experimental Design : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm stereochemistry via X-ray crystallography or chiral HPLC.

Q. How is the structural configuration of this compound validated?

- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation (solvent: methanol/water mix). Data collection uses a diffractometer (e.g., Rigaku SCXmini), and structure refinement employs SHELXL for small-molecule crystallography. Key metrics include R-factors (<5%) and hydrogen-bonding networks (e.g., N–H⋯O interactions between amino and carboxyl groups) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis?

- Methodological Answer : Screen chiral catalysts (e.g., BINAP-Ru complexes) and reaction conditions (temperature, solvent polarity). Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies. Analyze ee via chiral HPLC (Chiralpak IA column, mobile phase: hexane/isopropanol with 0.1% TFA). Optimize catalyst loading (typically 1–5 mol%) to balance cost and yield .

- Data Contradiction Analysis : Discrepancies between theoretical and observed ee may arise from racemization during workup. Quench reactions rapidly at low temperatures and avoid prolonged exposure to basic conditions.

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO/LUMO energies) and predict binding affinities. Docking studies (AutoDock Vina) against target proteins (e.g., enzymes or receptors) guide functional group modifications. Validate predictions via SAR studies, prioritizing derivatives with improved LogP (1–3) and polar surface area (<140 Ų) for bioavailability .

Q. How are spectroscopic data contradictions resolved (e.g., NMR vs. crystallography)?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Assign peaks via 2D experiments (COSY, HSQC). For ambiguous signals, compare with calculated chemical shifts (GIAO method).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions.

- Crystallography : Resolve tautomerism or protonation states via electron density maps. Discrepancies in bond lengths may indicate dynamic behavior in solution .

Experimental Design Considerations

Q. What strategies mitigate racemization during purification?

- Methodological Answer : Avoid basic conditions in aqueous workups. Use ion-exchange chromatography (Dowex 50WX8 resin) at pH 4–5 to protonate the amino group. Lyophilize under inert atmosphere to prevent oxidation. For long-term storage, keep as a hydrochloride salt at −20°C .

Q. How to design stability studies for this compound under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.